Ikarisoside F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

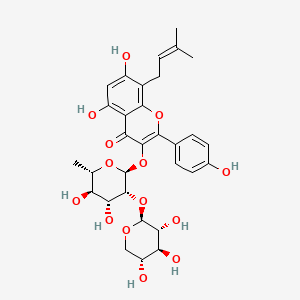

Ikarisoside F is a natural product found in Epimedium diphyllum, Epimedium grandiflorum, and Vancouveria hexandra with data available.

Mechanism of Action

- Ikarisoside F is a natural flavonol glycoside derived from plants of the genus Epimedium. These plants have been used in Traditional Chinese Medicine as tonics, antirheumatics, and aphrodisiacs .

- Specifically, this compound inhibits the secretion of catecholamines induced by acetylcholine, which is a physiological secretagogue and an agonist of nicotinic acetylcholine receptors .

- Overall, this compound’s mode of action involves blocking nicotinic acetylcholine receptor-ion channels, leading to reduced catecholamine secretion and synthesis .

- Downstream effects involve decreased catecholamine release, impacting stress responses and sympathetic nervous system activity .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Biochemical Analysis

Biochemical Properties

Ikarisoside F interacts with the enzyme AdoHcy hydrolase . It has been reported to bind to this enzyme and inhibit its activity . The nature of this interaction is inhibitory, with this compound acting as an enzyme inhibitor .

Cellular Effects

This compound has been shown to inhibit the secretion of catecholamines induced by acetylcholine in cultured bovine adrenal medullary cells . This suggests that this compound can influence cell function by modulating cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to biomolecules such as AdoHcy hydrolase . This binding interaction results in the inhibition of the enzyme, which can lead to changes in gene expression .

Metabolic Pathways

As a flavonol glycoside, it is likely that it interacts with enzymes and cofactors involved in flavonoid metabolism .

Properties

IUPAC Name |

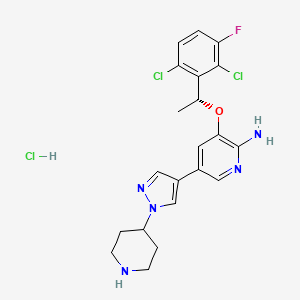

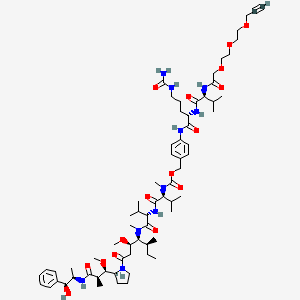

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O14/c1-12(2)4-9-16-17(33)10-18(34)20-23(38)28(26(43-27(16)20)14-5-7-15(32)8-6-14)44-31-29(24(39)21(36)13(3)42-31)45-30-25(40)22(37)19(35)11-41-30/h4-8,10,13,19,21-22,24-25,29-37,39-40H,9,11H2,1-3H3/t13-,19+,21-,22-,24+,25+,29+,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPIQZXMZNLGRL-NPFMWIEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(CO5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the potential benefits of Icariside F on bone health?

A1: While the provided research articles do not directly investigate the effects of Icariside F in isolation, one study explores the effects of a flavonoid fraction extracted from Herba Epimedii which includes Icariside F as one of its eight flavonoid glycoside components. This study demonstrated that the flavonoid fraction, administered to ovariectomized rats, exhibited positive effects on bone metabolism. Specifically, the fraction increased bone strength and improved trabecular bone mineral density, suggesting a potential role in mitigating bone loss associated with osteoporosis. Further research focusing specifically on Icariside F is needed to confirm its individual contribution to these observed effects.

Q2: What other flavonoids are found alongside Icariside F in the aerial parts of Epimedium brevicornum?

A2: A study on the chemical constituents of Epimedium brevicornum identified six flavonoids, including Icariside F. The other five flavonoids isolated were:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

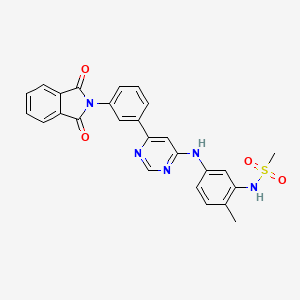

![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139232.png)